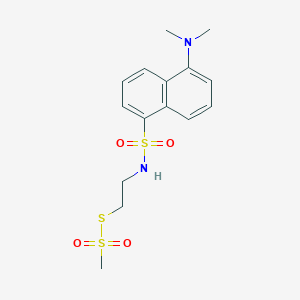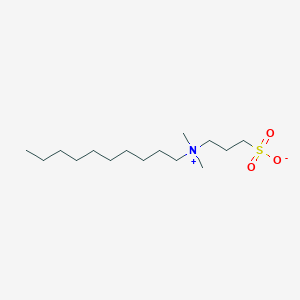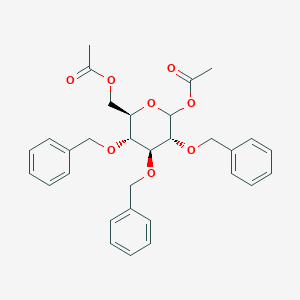
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose involves strategic functionalization of the glucose molecule. A common approach includes the protection of hydroxyl groups with acetyl and benzyl groups to prevent unwanted reactions during subsequent synthetic steps. For example, the synthesis and crystal structure analysis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose demonstrated the use of acetate and benzylidene protecting groups, revealing insights into molecular conformation and interactions within the crystal lattice (Brito-Arias et al., 2009).
Aplicaciones Científicas De Investigación
Facile Synthesis for Pharmaceuticals and Nutraceuticals : A study by Seib (1968) demonstrates the facile synthesis of 1,6-anhydro-4-O-benzyl-β-D-glucopyranose from phenyl 2,3,6-tri-O-acetyl-β-D-glucopyranoside, which holds potential applications in pharmaceuticals and nutraceuticals (Seib, 1968).
Synthesis of Bioactive Compounds : Fei, Ma, and Chan (2010) successfully synthesized D-α-glucopyranosides, di- and tri-saccharides using 6-O-acetyl-glucopyranosyl bromides, providing a promising method for the production of bioactive compounds (Fei, Ma, & Chan, 2010).
Biomedical Applications via Ring-Opening Polymerization : Uryu et al. (1986) reported that ring-opening polymerization of 1,6-anhydro-2,4-di-O-benzyl-3-O-tert-butyldimethylsilyl-β-d-glucopyranose leads to branched polymers with potential applications in biomedicine (Uryu et al., 1986).
Thioglycosidation Reactions : Wang, Sakairi, and Kuzuhara (1990) found that 1,6-anhydro-β-D-glucopyranose derivatives can be used as glycosyl donors for thioglycosidation reactions, with high yields and potential for cross-coupling reactions (Wang, Sakairi, & Kuzuhara, 1990).
Synthesis of Oligosaccharides : Holick, Chiu, and Anderson (1976) reported that O-benzylated thioglucoses can be used as intermediates for the synthesis of (1-6)- and (1-4)-linked oligosaccharides of D-glucose, with their linkage being easily cleaved by methyl iodide and nucleophiles (Holick, Chiu, & Anderson, 1976).
Applications in Organic Synthesis : Brito-Arias et al. (2009) revealed the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, indicating potential applications in organic synthesis (Brito-Arias et al., 2009).
Glycosylation Methods and Polymer Science : Various studies have demonstrated the use of derivatives of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose in glycosylation methods and polymer science, highlighting its versatility in chemical and biochemical research.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMEQHKHEHBS-JCLUOYIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447061 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
CAS RN |
59433-13-5 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



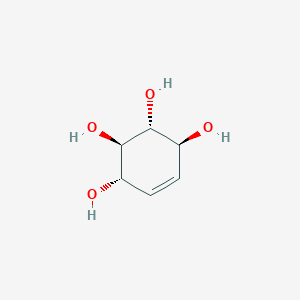
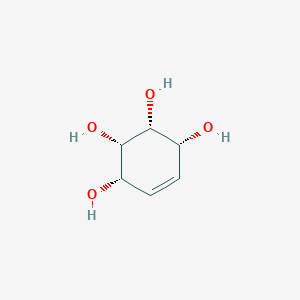

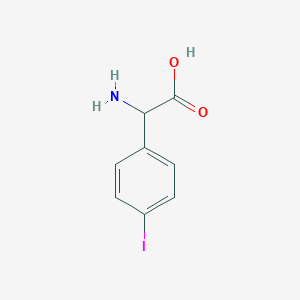
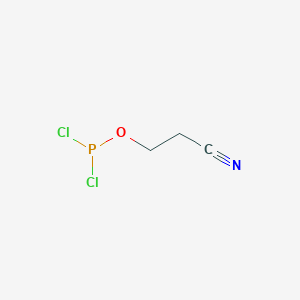
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
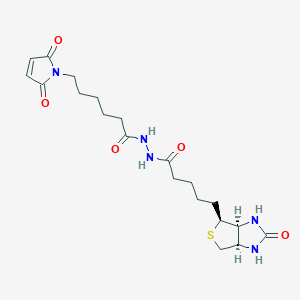
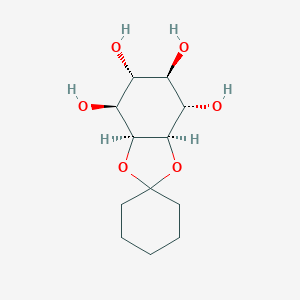
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
